molecular formula C14H12FNO3 B13702717 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid

4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid

Cat. No.: B13702717
M. Wt: 261.25 g/mol
InChI Key: AQKVPYJNRRKCJC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic acid is a nicotinic acid derivative featuring a 6-methyl substituent on the pyridine ring and a 2-fluoro-6-methoxyphenyl group at the 4-position. The methyl group exerts a positive inductive effect, reducing acidity compared to unsubstituted nicotinic acid, while the methoxy group on the phenyl ring contributes resonance electron-donating effects . Notably, derivatives with similar scaffolds, such as MLN8237 (alisertib), are selective Aurora A kinase inhibitors used in oncology .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

4-(2-fluoro-6-methoxyphenyl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c1-8-6-9(10(7-16-8)14(17)18)13-11(15)4-3-5-12(13)19-2/h3-7H,1-2H3,(H,17,18)

InChI Key

AQKVPYJNRRKCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)C2=C(C=CC=C2F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-Fluoro-6-methoxyphenylboronic acid is coupled with a suitable halogenated nicotinic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(2-Fluoro-6-formylphenyl)-6-methylnicotinic Acid, while reduction of a nitro group can produce 4-(2-Fluoro-6-methoxyphenyl)-6-methylaminonicotinic Acid.

Scientific Research Applications

4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The 6-methyl group in nicotinic acid derivatives reduces acidity via its positive inductive effect. However, steric hindrance in positional isomers (e.g., 2-methylnicotinic acid) can paradoxically enhance reactivity by twisting the carboxylic group, increasing accessibility to reactants . In contrast, 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic acid avoids significant steric interference due to the 6-methyl placement, resulting in intermediate reactivity compared to electron-withdrawing substituents like chloro or hydroxy groups .

Compound Substituents Acidity (Relative) Reactivity with DDM* Key Effects
Nicotinic acid None Baseline High
6-Methylnicotinic acid 6-methyl Lower Low Positive inductive
6-Chloronicotinic acid 6-chloro Higher High Electron-withdrawing
6-Hydroxynicotinic acid 6-hydroxy Higher Very Low Resonance stabilization
Target compound 6-methyl, 2-fluoro-6-methoxy Moderate Intermediate Balanced inductive/resonance effects

*DDM: Dichlorodimethylhydantoin, a model electrophile.

Structural Analogues and Pharmacological Relevance

  • 6-(4-Fluorophenyl)nicotinic acid (CAS 223127-24-0): The 4-fluorophenyl group increases lipophilicity and electron-withdrawing effects compared to the target compound’s 2-fluoro-6-methoxyphenyl group. This difference may reduce metabolic stability in vivo due to stronger electron withdrawal .
  • 6-Methyl-2-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid (CAS 883241-16-5): The trifluoromethyl group enhances electron withdrawal, significantly lowering pKa and increasing reactivity.
  • MLN8237 (Alisertib) : Shares the 2-fluoro-6-methoxyphenyl motif but incorporates a pyrimidobenzazepine core. The target compound’s simpler structure may offer synthetic advantages for derivatization .

Key Findings and Implications

Electronic Balance : The 2-fluoro-6-methoxyphenyl group provides a unique electronic profile, combining moderate electron withdrawal (fluoro) and donation (methoxy), which may optimize pharmacokinetics .

Steric Considerations : The 6-methyl group minimizes steric hindrance, distinguishing it from 2-methyl analogues that exhibit twisted conformations .

Therapeutic Potential: Structural similarities to MLN8237 suggest utility in kinase inhibition, while differences in core structure (nicotinic acid vs. pyrimidobenzazepine) could enable novel mechanisms .

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